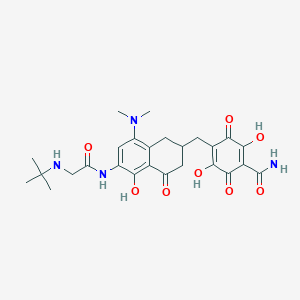
Tigecycline (open C-ring D-ring) Quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La tigeciclina (anillo C abierto, anillo D abierto) Quinona es un derivado de la tigeciclina, un antibiótico gliciliclínico conocido por su actividad de amplio espectro contra diversos patógenos bacterianos. Este compuesto se caracteriza por la apertura del anillo C y el anillo D en su estructura quinónica, lo que le confiere propiedades químicas y biológicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de tigeciclina (anillo C abierto, anillo D abierto) Quinona implica múltiples pasos, comenzando con el compuesto original, tigeciclina. El proceso generalmente incluye reacciones de oxidación selectiva y apertura de anillos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o peróxido de hidrógeno en condiciones controladas .
Métodos de producción industrial
La producción industrial de tigeciclina (anillo C abierto, anillo D abierto) Quinona sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas automatizados de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
La tigeciclina (anillo C abierto, anillo D abierto) Quinona sufre diversas reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede llevar a la formación de más derivados de quinona.
Reducción: Las reacciones de reducción pueden revertir la quinona a su forma hidroquinona.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen diversos derivados de quinona e hidroquinona, cada uno con propiedades químicas y biológicas distintas .
Aplicaciones Científicas De Investigación
La tigeciclina (anillo C abierto, anillo D abierto) Quinona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo para estudiar la química de la quinona.
Biología: Investigado por su potencial como agente antimicrobiano contra cepas bacterianas resistentes.
Medicina: Explorado por su potencial terapéutico en el tratamiento de infecciones causadas por bacterias multirresistentes.
Industria: Utilizado en el desarrollo de nuevos antibióticos y como patrón de referencia en la investigación farmacéutica
Mecanismo De Acción
El mecanismo de acción de la tigeciclina (anillo C abierto, anillo D abierto) Quinona implica su interacción con los ribosomas bacterianos. Se une a la subunidad ribosomal 30S, inhibiendo la síntesis de proteínas al bloquear la entrada de moléculas de tRNA aminoacil en el sitio A del ribosoma. Esto evita la incorporación de aminoácidos en las cadenas peptídicas en crecimiento, deteniendo eficazmente el crecimiento bacteriano .
Comparación Con Compuestos Similares
Compuestos similares
Tigeciclina: El compuesto original, conocido por su actividad antibacteriana de amplio espectro.
Minociclina: Otro antibiótico gliciliclínico con mecanismos de acción similares, pero diferentes perfiles de resistencia.
Doxiciclina: Un antibiótico tetraciclínico con una estructura similar, pero diferentes propiedades farmacocinéticas.
Unicidad
La tigeciclina (anillo C abierto, anillo D abierto) Quinona es única debido a su estructura quinónica modificada, que le confiere propiedades químicas y biológicas distintas. Esta modificación le permite eludir algunos de los mecanismos de resistencia que afectan a otros antibióticos tetraciclínicos, convirtiéndola en un compuesto valioso en la lucha contra las infecciones bacterianas multirresistentes .
Propiedades
Fórmula molecular |
C26H32N4O8 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
4-[[6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide |
InChI |
InChI=1S/C26H32N4O8/c1-26(2,3)28-10-17(32)29-14-9-15(30(4)5)12-6-11(8-16(31)18(12)22(14)35)7-13-20(33)23(36)19(25(27)38)24(37)21(13)34/h9,11,28,33,35,37H,6-8,10H2,1-5H3,(H2,27,38)(H,29,32) |
Clave InChI |
YHJHYYJWUGHMDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(=O)NC1=CC(=C2CC(CC(=O)C2=C1O)CC3=C(C(=O)C(=C(C3=O)O)C(=O)N)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















